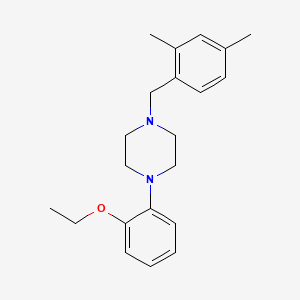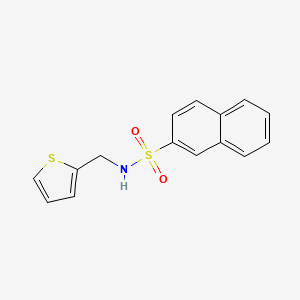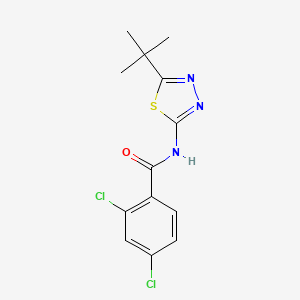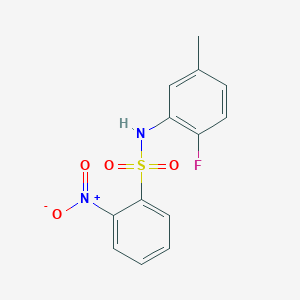![molecular formula C15H16ClNO2 B5886817 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone CAS No. 333352-67-3](/img/structure/B5886817.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
Übersicht
Beschreibung
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone, also known as CMF, is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological properties. CMF is a member of the α,β-unsaturated ketone family and is known to possess anti-inflammatory, anti-cancer, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone is not fully understood. However, it is known to act as an α,β-unsaturated ketone, which can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts with proteins and enzymes, resulting in their inactivation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus by targeting viral enzymes involved in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its various biological and pharmacological properties, making it a useful tool for studying inflammation, cancer, and viral infections. However, this compound also has some limitations for lab experiments. It can react with nucleophiles such as thiols and amines, leading to the formation of covalent adducts with proteins and enzymes, which can result in their inactivation. This can make it difficult to study the specific targets of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the specific targets of this compound and the formation of covalent adducts with proteins and enzymes. Another area of research could be to explore the potential of this compound as a therapeutic agent for various inflammatory diseases, cancers, and viral infections. This could involve studying the efficacy and safety of this compound in preclinical and clinical studies. Additionally, the development of new analogs of this compound with improved pharmacological properties could also be an area of future research.
Synthesemethoden
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylacetophenone with 5-methylfurfural in the presence of a base and a solvent. The resulting intermediate is then reduced to the corresponding amine using a reducing agent, followed by acylation with propionyl chloride in the presence of a base. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has been widely used in scientific research for its various biological and pharmacological properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-3-5-12(9-13(10)16)17-8-7-14(18)15-6-4-11(2)19-15/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVUAHEJGUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976057 | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333352-67-3, 6062-89-1 | |
| Record name | 3-[(3-Chloro-4-methylphenyl)amino]-1-(5-methyl-2-furanyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333352-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)

![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)


![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)



![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
